Meclofenoxatorotate

描述

属性

CAS 编号 |

27166-15-0 |

|---|---|

分子式 |

C17H20ClN3O7 |

分子量 |

413.8 g/mol |

IUPAC 名称 |

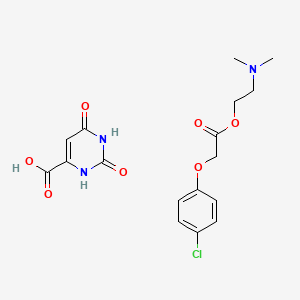

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C12H16ClNO3.C5H4N2O4/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;8-3-1-2(4(9)10)6-5(11)7-3/h3-6H,7-9H2,1-2H3;1H,(H,9,10)(H2,6,7,8,11) |

InChI 键 |

QEYRDJPHTHNWSP-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O |

规范 SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O |

其他CAS编号 |

27166-15-0 |

同义词 |

meclofenoxatorotate |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Family

Meclofenoxate Hydrochloride belongs to the broader benzoate ester family, which includes compounds with varying aliphatic or aromatic substituents. Key structural comparisons are outlined below:

Table 1: Structural and Regulatory Comparison of Selected Benzoates

Key Observations :

- Chlorophenoxy Group: Meclofenoxate and Meclofenamic Acid share a chlorophenoxy group, but their ester components differ significantly. Meclofenoxate’s dimethylaminoethanol ester likely enhances blood-brain barrier penetration, supporting its neuroactive role, whereas Meclofenamic Acid’s anthranilic acid structure favors cyclooxygenase (COX) inhibition .

- Aliphatic vs. Aromatic Esters: Methyl and isopropyl benzoates lack bioactive substituents, limiting them to industrial roles. In contrast, Meclofenoxate’s complex esterification enables pharmacological activity .

Pharmacological and Therapeutic Profiles

Meclofenoxate Hydrochloride vs. Meclofenamic Acid

- Meclofenoxate: Demonstrated efficacy in animal models for improving memory retention and reducing oxidative stress in neurodegenerative conditions.

- Meclofenamic Acid: Primarily a non-steroidal anti-inflammatory drug (NSAID) with recent oncology applications. A 2022 study highlighted its role in restoring chemosensitivity in resistant cancer cells via TRPC5 channel inhibition .

Table 2: Pharmacokinetic Comparison

| Parameter | Meclofenoxate Hydrochloride | Meclofenamic Acid |

|---|---|---|

| Half-life (hours) | 2–3 | 8–12 |

| Protein Binding (%) | ~85 | ~99 |

| Primary Metabolism | Hepatic ester hydrolysis | CYP2C9 oxidation |

| CNS Penetration | High | Low |

Mechanistic Divergence: While both compounds modulate cellular signaling, Meclofenoxate targets neuronal energy metabolism, whereas Meclofenamic Acid acts via COX and ion channel pathways .

常见问题

Basic Research Questions

Q. What are the key pharmacological mechanisms of Meclofenoxatorotate, and how can they be systematically investigated in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) to identify molecular targets. Validate findings using animal models (e.g., rodents for cognitive or neuroprotective studies). Ensure experimental designs follow the PICOT framework: P opulation (specific cell lines or animal strains), I ntervention (dosage and administration route), C omparison (placebo or active controls), O utcome (biomarkers like acetylcholinesterase activity), and T ime (acute vs. chronic exposure periods) . Use dose-response curves and statistical tools (ANOVA) to quantify efficacy.

Q. How should researchers design a controlled study to evaluate this compound’s efficacy in cognitive enhancement?

- Methodological Answer : Implement a double-blind, randomized controlled trial (RCT) with stratification for confounding variables (e.g., age, baseline cognitive scores). Include placebo and active comparator arms (e.g., existing nootropics). Use validated cognitive assessment tools (e.g., Morris Water Maze for spatial memory) and standardize protocols to ensure reproducibility. Document deviations rigorously, as per guidelines for experimental reporting in pharmacology .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

- Methodological Answer : Follow synthetic protocols from peer-reviewed literature, ensuring purity via HPLC or NMR. Characterize physicochemical properties (e.g., solubility, stability) under physiological conditions. For novel derivatives, provide spectral data and elemental analysis in supplementary materials. Cross-validate results with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。